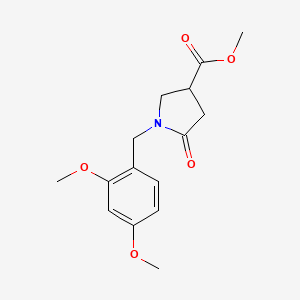
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is a complex organic compound that features both imidazole and chromene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the chromene ring is a benzopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the chromene structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: Both the imidazole and chromene rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the chromene moiety can yield dihydrochromene derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The chromene moiety can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene-3-carboxylic acid: Lacks the imidazole moiety, making it less versatile in coordination chemistry.
1H-imidazole-4-carboxylic acid: Lacks the chromene moiety, limiting its applications in materials science.
3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the chromene ring, affecting its biological activity.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is unique due to the presence of both imidazole and chromene moieties, which confer a combination of properties that are useful in various scientific and industrial applications. This dual functionality makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
129498-34-6 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
3-(imidazol-1-ylmethyl)-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)11-1-2-13-12(6-11)5-10(8-19-13)7-16-4-3-15-9-16/h1-6,9H,7-8H2,(H,17,18) |
InChI-Schlüssel |
GGCTZXGFWKXKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)





![2-[(Thiazol-2-yl)methylthio]ethylamine](/img/structure/B8769005.png)


